molecular formula C21H26N2O5 B4077917 1-[3-(4-biphenylyloxy)propyl]piperazine oxalate

1-[3-(4-biphenylyloxy)propyl]piperazine oxalate

Cat. No. B4077917
M. Wt: 386.4 g/mol
InChI Key: GVBUYFAHSSQGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-biphenylyloxy)propyl]piperazine oxalate, commonly known as BPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BPP is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BPP is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist, as well as a norepinephrine reuptake inhibitor. BPP has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the modulation of immune system function. BPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

BPP has several advantages for use in lab experiments, including its small size, high potency, and the availability of well-established synthesis methods. However, BPP also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several potential future directions for research on BPP, including the development of more selective and potent derivatives, the investigation of its potential applications in the treatment of neurological disorders, and the elucidation of its mechanism of action at the molecular level. Further research is needed to fully understand the potential therapeutic benefits of BPP and to develop safe and effective drugs based on this compound.

Scientific Research Applications

BPP has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, antipsychotic, and anxiolytic. BPP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-2-5-17(6-3-1)18-7-9-19(10-8-18)22-16-4-13-21-14-11-20-12-15-21;3-1(4)2(5)6/h1-3,5-10,20H,4,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBUYFAHSSQGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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